Cas no 2172156-83-9 (2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid)

2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid structure
2172156-83-9 structure
Product Name:2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid
CAS No:2172156-83-9
MF:C10H19NO3
MW:201.262763261795
CID:6079298
PubChem ID:165589492
Update Time:2025-07-24

2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid
    • 2172156-83-9
    • EN300-1631866
    • Inchi: 1S/C10H19NO3/c1-3-9(2,8(12)13)10(14)4-6-11-7-5-10/h11,14H,3-7H2,1-2H3,(H,12,13)
    • InChI Key: FUDHDLQCKUKOBY-UHFFFAOYSA-N
    • SMILES: OC1(CCNCC1)C(C(=O)O)(C)CC

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 69.6Ų

2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid Pricemore >>

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Additional information on 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid

Introduction to 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid (CAS No. 2172156-83-9)

2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid, identified by the Chemical Abstracts Service registry number 2172156-83-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a hydroxypiperidine moiety and a branched alkanoic acid backbone, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both a hydroxyl group and a piperidine ring suggests diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery.

The hydroxypiperidine scaffold is a key pharmacophore in many bioactive molecules, known for its ability to engage with various enzymes and receptors. In particular, piperidine derivatives have been extensively studied for their roles in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The incorporation of a hydroxyl group into this framework enhances the compound's solubility and potential for hydrogen bonding, which can be critical for achieving optimal pharmacokinetic properties.

2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid represents an intriguing structural motif that may exhibit multifaceted biological effects. The branched alkanoic acid side chain, specifically the 2-methylbutanoic acid component, could influence the compound's metabolic stability and binding affinity. This unique combination of functional groups makes it a valuable scaffold for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the hydroxypiperidine moiety can interact with hydrogen bond donors and acceptors on target proteins, while the carboxylic acid group may participate in ionic interactions. These insights are crucial for designing derivatives with enhanced potency and selectivity.

The pharmaceutical industry has increasingly focused on developing small molecules that can modulate neurological pathways. Piperidine derivatives, in particular, have shown promise in treating conditions such as depression, anxiety, and neurodegenerative disorders. The structural features of 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid align well with these therapeutic areas, prompting further investigation into its potential as a lead compound.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays indicate that it may possess inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. For instance, the hydroxyl group could facilitate interactions with redox-active sites on target proteins, potentially leading to therapeutic benefits in chronic inflammatory diseases.

The synthesis of 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid presents an interesting challenge due to the complexity of its stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed reactions, are being employed to achieve high enantiomeric purity. Ensuring the correct stereochemical configuration is essential for maximizing biological activity while minimizing off-target effects.

As research progresses, the integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid. These models can predict physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles with remarkable accuracy, guiding experimental design and optimizing lead optimization efforts.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it suitable for exploring novel mechanisms of action in diseases such as cancer and autoimmune disorders. By targeting understudied pathways or modifying existing ones, 2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid could open new avenues for treatment strategies.

Future research will likely focus on expanding the chemical space around this scaffold by introducing structural variations through combinatorial chemistry or library synthesis. Such approaches will allow researchers to systematically evaluate different analogs and identify those with enhanced efficacy and safety profiles.

In conclusion,2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid (CAS No. 2172156-83-9) is a structurally unique compound with significant potential in pharmaceutical development. Its combination of a hydroxypiperidine moiety and a branched alkanoic acid side chain positions it as a valuable scaffold for designing novel therapeutics targeting neurological and inflammatory disorders. Ongoing research efforts aim to elucidate its biological activity and optimize its pharmacological properties through advanced synthetic techniques and computational modeling.

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